3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
3-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane framework This structure is notable for its rigidity and three-dimensional shape, which can be advantageous in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is performed between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of asymmetric catalysis can also be employed to produce enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework.
Substitution: Substitution reactions, particularly arylation, can be performed to introduce aromatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are commonly employed for arylation.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: It is explored in drug discovery for its potential to interact with specific molecular targets.
Industry: The compound is used in the production of polymers and other materials due to its rigid structure.
Mechanism of Action
The mechanism by which 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include inhibition or activation of specific proteins, which can lead to various biological effects .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the carboxylic acid group.
2-Methylidene-7-oxanorbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKTFQYMIABIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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